Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Description
Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a nitro-substituted imidazo[1,2-a]pyridine derivative characterized by a methyl ester group at position 2 and a nitro group at position 6 of the fused heterocyclic ring system.
Properties
Molecular Formula |
C9H7N3O4 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)7-5-11-4-6(12(14)15)2-3-8(11)10-7/h2-5H,1H3 |
InChI Key |
WXRBDTDDBQCGIX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Cyclohexanone emerges as a superior solvent for large-scale synthesis due to its high boiling point (155°C) and ability to solubilize nitroaromatic intermediates. Comparative studies in the patent demonstrate that reactions in cyclohexanone at 60–70°C achieve 50–90% yields for analogous imidazopyridines, whereas acetone or tetrahydrofuran (THF) under similar conditions yield ≤55%. For the methyl ester target, maintaining temperatures below 100°C prevents ester hydrolysis, a side reaction prevalent in aqueous or protic media.
Catalytic Systems
The addition of potassium iodide (KI) as a catalyst accelerates halogen displacement in bromopyruvate reagents. For example, a 1:0.6 molar ratio of starting material to KI reduced reaction times from 84 to 20 hours in the synthesis of ethyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate. Sodium bicarbonate is preferred over stronger bases (e.g., potassium carbonate) to minimize nitro group reduction, which is critical for preserving the 6-nitro substituent.
Analytical Characterization
Spectroscopic Data
1H NMR analysis of structurally similar compounds reveals diagnostic peaks:
Purity and Yield Optimization
Column chromatography with silica gel and eluents like methylene chloride:methanol (100:7) achieves >95% purity for pharmaceutical-grade material. Recrystallization from ethyl acetate or ethanol further eliminates trace impurities, as evidenced by melting points consistently above 160°C.
Comparative Analysis of Methodologies
The table below contrasts two representative methods for synthesizing this compound analogs:
Method A’s use of cyclohexanone and KI offers better scalability and shorter reaction times, whereas Method B’s higher temperature may risk decomposition of heat-sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. This interaction can lead to the inhibition of essential enzymes or the disruption of cellular processes, ultimately resulting in the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents (e.g., halogens, aryl groups) and ester chain lengths. The following table summarizes critical differences:
Notes:
- Ethyl esters (e.g., ) generally exhibit higher molecular weights and altered pharmacokinetics compared to methyl esters.
- Quinazoline hybrids (e.g., 10t) demonstrate superior anticancer activity due to dual-targeting mechanisms .
Computational and Crystallographic Insights
- Electronic Properties : Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate exhibits reduced electron density at the imidazo ring compared to nitro derivatives, affecting binding to hydrophobic enzyme pockets .
- Crystal Packing : The 2-(4-methoxyphenyl) derivative forms layered structures via C–H⋯O/N hydrogen bonds, enhancing crystalline stability .
Biological Activity
Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a nitro group at the 6-position and a carboxylate ester functionality. This structure is crucial for its biological activity, particularly its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to undergo bioreduction. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the compound may inhibit specific enzymes or pathways critical for microbial survival, contributing to its efficacy against pathogens like Mycobacterium tuberculosis (Mtb) .
Antitubercular Effects
Research has demonstrated that this compound exhibits potent antitubercular activity. It has been shown to have minimum inhibitory concentrations (MICs) as low as 0.78 μM against Mtb . The presence of the nitro group is essential for this activity; substituting it with other groups significantly reduces potency .
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| This compound | 0.78 | Antitubercular |
| Other derivatives (varied substitutions) | >10 | Reduced activity |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies indicate that it can inhibit the proliferation of various cancer cell lines at submicromolar concentrations. For instance, a related compound demonstrated IC50 values ranging from 0.09 μM to 0.43 μM against human non-small cell lung cancer cells .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| HCC827 | 0.09 - 0.43 | This compound |
| A549 | >0.5 | Related compounds |
| MCF-7 | >0.5 | Related compounds |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Screening : A study focused on synthesizing various imidazo[1,2-a]pyridines and evaluating their activity against drug-resistant strains of Mtb found that methyl derivatives exhibited superior potency compared to their non-methylated counterparts .
- Pharmacokinetics : In vivo studies in mice showed favorable pharmacokinetic profiles for related compounds with similar structures, suggesting good absorption and distribution characteristics that could enhance therapeutic efficacy .
- Mechanistic Insights : Investigations into the cellular mechanisms revealed that these compounds might induce apoptosis in cancer cells through modulation of key signaling pathways such as PI3K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
